5-Chloro-2-(5-nitrofuran-2-yl)-1-benzofuran
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Overview
Description
5-Chloro-2-(5-nitrofuran-2-yl)-1-benzofuran is a chemical compound that belongs to the class of benzofurans It is characterized by the presence of a chlorine atom at the 5th position and a nitrofuran moiety at the 2nd position of the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(5-nitrofuran-2-yl)-1-benzofuran typically involves the reaction of 5-chlorobenzofuran with 5-nitrofuran-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(5-nitrofuran-2-yl)-1-benzofuran can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives of the benzofuran ring.
Reduction: Amino derivatives of the benzofuran ring.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-(5-nitrofuran-2-yl)-1-benzofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(5-nitrofuran-2-yl)-1-benzofuran involves its interaction with specific molecular targets. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This property is exploited in its antimicrobial activity, where it targets bacterial enzymes and disrupts cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(5-nitrofuran-2-yl)benzoxazole
- 5-Chloro-2-(5-nitrofuran-2-yl)-1H-benzimidazole
- 5-Chloro-2-(5-nitrofuran-2-yl)benzothiazole
Uniqueness
5-Chloro-2-(5-nitrofuran-2-yl)-1-benzofuran is unique due to its specific structural features, such as the combination of a benzofuran ring with a nitrofuran moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
89266-53-5 |
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Molecular Formula |
C12H6ClNO4 |
Molecular Weight |
263.63 g/mol |
IUPAC Name |
5-chloro-2-(5-nitrofuran-2-yl)-1-benzofuran |
InChI |
InChI=1S/C12H6ClNO4/c13-8-1-2-9-7(5-8)6-11(17-9)10-3-4-12(18-10)14(15)16/h1-6H |
InChI Key |
UWCRRQJTZOOAFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(O2)C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
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